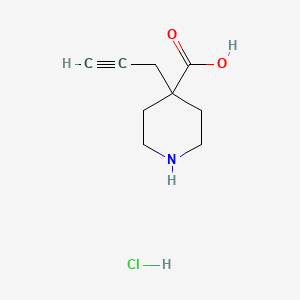

4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride

Description

4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a propargyl (prop-2-yn-1-yl) substituent at the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position, forming a hydrochloride salt.

Properties

IUPAC Name |

4-prop-2-ynylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h1,10H,3-7H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYCHQHRAFDTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCNCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the alkyne group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Research indicates that derivatives of piperidine carboxylic acids can inhibit key enzymes involved in various biological processes:

- Monoamine Oxidase (MAO) : Studies have shown that compounds similar to 4-(Prop-2-yn-1-yl)piperidine derivatives exhibit selective inhibition of MAO-A and MAO-B, which are crucial targets in treating neurological disorders such as depression and Parkinson’s disease .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research highlights its ability to interact with cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have demonstrated that certain derivatives possess low IC50 values, indicating strong anticancer activity compared to established chemotherapeutics like doxorubicin .

Neuroprotective Effects

In vitro studies suggest that 4-(Prop-2-yn-1-yl)piperidine derivatives may offer neuroprotective benefits under oxidative stress conditions, making them candidates for further exploration in neurodegenerative diseases like Alzheimer's .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-(Prop-2-yn-1-yl)piperidine derivatives. Variations in substituents on the piperidine ring can significantly influence their potency against specific targets, such as MAO isoforms .

Therapeutic Potential

The unique structural features of this compound enable it to act on multiple biological pathways. Ongoing research continues to explore its potential therapeutic applications in:

- Neurological Disorders : As a modulator of neurotransmitter systems.

- Cancer Treatment : By developing new agents targeting specific cancer cell pathways.

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is not well-documented. as a piperidine derivative, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The specific pathways involved would depend on the particular application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Electronic and Steric Effects

- Propargyl Group (Target Compound): The linear alkyne in the propargyl substituent introduces electron-withdrawing character and steric rigidity.

- Halogenated Derivatives (e.g., 5-Chloropyridin-2-yl , 4-Bromo-benzyl ): Halogens enhance lipophilicity and may improve membrane permeability, a critical factor in drug design.

Computational and Structural Studies

- Tools like Mercury and SHELX facilitate crystal structure analysis, critical for understanding packing patterns and intermolecular interactions. For instance, bromobenzyl-substituted analogs (e.g., ) may exhibit unique crystal packing due to halogen bonding.

Biological Activity

4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic potential.

The compound is a derivative of piperidine, characterized by a propargyl group at the nitrogen atom and a carboxylic acid functional group. Its molecular formula is C11H13ClN2O2, and it is often utilized as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing cellular processes through specific binding interactions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes.

Inhibition Studies

In vitro studies have shown that analogs of this compound can inhibit human acetylcholinesterase (hAChE) with varying potency. For example, related compounds have demonstrated micromolar inhibition levels:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 4-(Prop-2-yn-1-yl)piperidine derivative | hAChE | 2.63 ± 0.57 |

| N-Propargylhydroxamate | hAChE | 6.58 ± 0.27 |

| Other derivatives | hAChE | 7.20 ± 0.54 |

These findings suggest that structural modifications can significantly affect inhibitory potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Receptor Binding

The compound's propargyl group allows it to interact with neurotransmitter receptors, potentially influencing neurotransmission and offering therapeutic benefits for neurological disorders. The specific binding affinities and mechanisms remain areas for further investigation.

Antioxidant Activity

In addition to enzyme inhibition, studies have reported antioxidant properties for related compounds. For instance, the radical-scavenging capacity of similar structures was evaluated using the DPPH assay:

| Compound | EC50 (µM) | Comparison |

|---|---|---|

| Compound A | 40.9 ± 0.5 | Lower than resveratrol (50.1 ± 4.6) but higher than Trolox (12.4 ± 0.3) |

This antioxidant activity may contribute to neuroprotective effects, making it a candidate for further research in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Neuroprotective Effects : A study demonstrated that derivatives could protect neuronal cells from oxidative stress-induced damage by inhibiting AChE and exhibiting antioxidant properties.

- Therapeutic Potential in Alzheimer's Disease : Given their dual action as AChE inhibitors and antioxidants, these compounds are being investigated for their potential in treating Alzheimer's disease .

- Metal Chelation : Some derivatives have shown metal-chelating properties, which could be beneficial in reducing metal-induced neurotoxicity associated with amyloid pathology .

Q & A

Q. What synthetic routes are recommended for preparing 4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride?

Methodological Answer:

- Nucleophilic Substitution: React piperidine-4-carboxylic acid derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyl group.

- Carboxylic Acid Activation: Use coupling agents like EDC/HOBt to functionalize the piperidine ring, followed by HCl treatment to form the hydrochloride salt.

- Purification: Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt, ensuring >95% purity (similar to methods for piperidine-4-acetic acid hydrochloride ).

- Validation: Confirm yield and purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and elemental analysis .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2 skin/eye irritant ).

- Ventilation: Use fume hoods during synthesis to prevent inhalation of fine particles (particle size <10 μm) .

- Storage: Store in airtight containers at 2–8°C, protected from light and moisture (stability similar to piperidine hydrochloride derivatives ).

- Spill Management: Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR in D₂O or DMSO-d₆ to identify propargyl protons (δ ~2.5 ppm, triplet) and piperidine ring signals (δ ~1.8–3.2 ppm) .

- IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and hydrochloride salt formation (broad N-H+ stretch ~2200 cm⁻¹) .

- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns consistent with Cl⁻ .

Advanced Research Challenges

Q. How can structural disorder in X-ray crystallography data for this compound be resolved?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate twinning or low-resolution issues .

- Refinement: Employ SHELXL with TWIN/BASF commands to model disorder in the propargyl group or piperidine ring .

- Validation: Cross-check with WinGX-generated ORTEP plots to visualize anisotropic displacement ellipsoids and hydrogen bonding networks .

- Example: For similar piperidine derivatives, R-factors <5% are achievable with iterative refinement cycles .

Q. How can contradictory biological activity data in enzyme inhibition assays be analyzed?

Methodological Answer:

- Dose-Response Curves: Test concentrations from 1 nM–100 μM to identify IC₅₀ values and rule out non-specific effects (e.g., aggregation at high concentrations) .

- Control Experiments: Include reference inhibitors (e.g., 4-(4-Methylpiperazin-1-yl)aniline derivatives ) to validate assay conditions.

- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to compare replicates and identify outliers .

Q. What strategies are effective for impurity profiling during synthesis?

Methodological Answer:

- HPLC-MS: Use a C18 column (5 μm, 4.6 × 150 mm) with 0.1% formic acid in H₂O/MeCN to separate impurities (e.g., unreacted propargyl intermediates) .

- Reference Standards: Compare retention times and mass spectra to certified impurities (e.g., diphenylmethanol derivatives ).

- Quantification: Apply area normalization with thresholds <0.1% for pharmacopeial compliance .

Q. How can computational modeling predict the reactivity of the propargyl group?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the propargyl carbon (e.g., Fukui indices) .

- MD Simulations: Simulate solvation in water/DMSO to study hydrogen bonding with the carboxylic acid group .

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase) and rationalize SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.